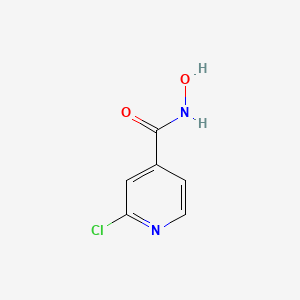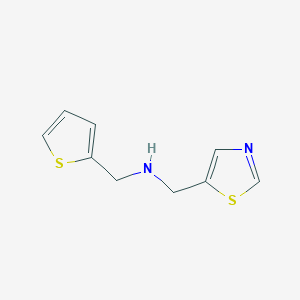
2-(3-Formyl-1H-indazol-1-yl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Formyl-1H-indazol-1-yl)acetyl chloride is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a formyl group at the 3-position of the indazole ring and an acetyl chloride group attached to the 2-position
Preparation Methods
The synthesis of 2-(3-Formyl-1H-indazol-1-yl)acetyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 3-formylindazole with acetyl chloride in the presence of a suitable catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as dichloromethane or chloroform. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-(3-Formyl-1H-indazol-1-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., pyridine, triethylamine), and specific temperature and pressure conditions.
Scientific Research Applications
2-(3-Formyl-1H-indazol-1-yl)acetyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indazole derivatives have shown potential as bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the synthesis of such bioactive molecules.
Medicine: Research on indazole derivatives has led to the discovery of new drugs for the treatment of various diseases. This compound can be a precursor in the synthesis of potential drug candidates.
Industry: Indazole derivatives are used in the production of dyes, pigments, and other functional materials. This compound can be utilized in the development of new industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Formyl-1H-indazol-1-yl)acetyl chloride depends on its specific application. In general, the compound can interact with various molecular targets and pathways. For example, indazole derivatives have been shown to inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. The formyl and acetyl chloride groups can also participate in covalent bonding with target molecules, leading to the modulation of their activity.
Comparison with Similar Compounds
2-(3-Formyl-1H-indazol-1-yl)acetyl chloride can be compared with other similar compounds, such as:
2-(3-Formyl-1H-indazol-1-yl)acetic acid: This compound has a carboxylic acid group instead of an acetyl chloride group. It may have different reactivity and applications.
3-Formylindazole: This compound lacks the acetyl chloride group and may have different chemical properties and uses.
2-(3-Formyl-1H-indazol-1-yl)acetyl bromide: This compound has a bromide group instead of a chloride group, which may affect its reactivity and applications.
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-(3-formylindazol-1-yl)acetyl chloride |
InChI |
InChI=1S/C10H7ClN2O2/c11-10(15)5-13-9-4-2-1-3-7(9)8(6-14)12-13/h1-4,6H,5H2 |
InChI Key |
FXRZTIPJKMOCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC(=O)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13254361.png)
![6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13254371.png)

![[5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13254375.png)





![2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13254416.png)
![9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine](/img/structure/B13254423.png)



